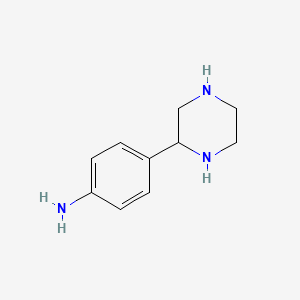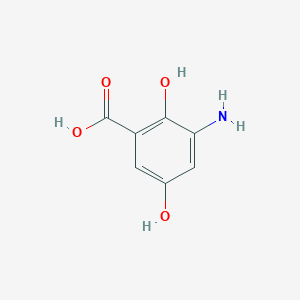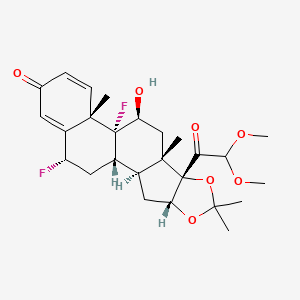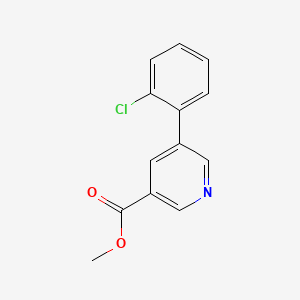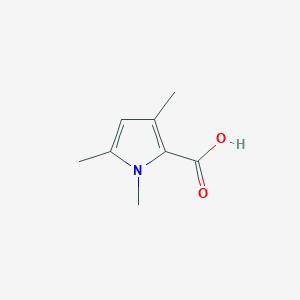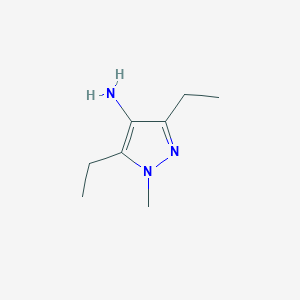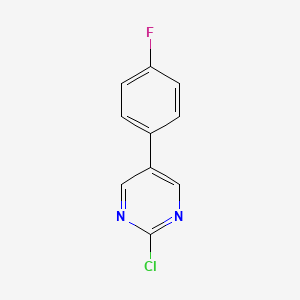
2-(N,N-DiBOC-Amino)-5-bromopyridine
概要
説明
2-(N,N-DiBOC-Amino)-5-bromopyridine is a chemical compound with the molecular formula C15H21BrN2O4 and a molecular weight of 373.24 g/mol. It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(N,N-DiBOC-Amino)-5-bromopyridine involves the protection of amino functions with Boc (tert-butyl carbamate). This process is commonly used in peptide synthesis . The Boc group can be introduced and removed under a variety of conditions . A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described, which involves the use of isocyanate intermediates .Molecular Structure Analysis
The 3D structure of Boc-compounds, including those similar to 2-(N,N-DiBOC-Amino)-5-bromopyridine, has been determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in these molecules .Chemical Reactions Analysis
The chemical reactions involving 2-(N,N-DiBOC-Amino)-5-bromopyridine primarily involve the protection and deprotection of the Boc group. The Boc group is stable towards most nucleophiles and bases . When diamines were treated with 1 equivalent of (Boc)2O, mono-N-Boc-protected diamines were formed, and with 2–2.5 equivalents of (Boc)2O, rapid formation of di-Boc derivatives occurred .科学的研究の応用
Electrocatalytic Synthesis and Carboxylation
One of the primary applications of 2-amino-5-bromopyridine derivatives is in the field of electrocatalytic synthesis. Gennaro et al. (2004) demonstrated the feasibility of electrosynthesis of 6-aminonicotinic acid by electrochemical reduction of 2-amino-5-bromopyridine in the presence of CO2, highlighting the silver electrode's remarkable electrocatalytic effect for the reduction of the bromo derivative under mild conditions (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004). Furthermore, Feng et al. (2010) investigated a new electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, achieving high yield and selectivity, which underscores the potential for green chemistry applications (Feng, Huang, Liu, & Wang, 2010).
Amination and Cross-Coupling Reactions
The compound also finds significant application in amination and cross-coupling reactions, which are pivotal in synthesizing bioactive molecules and organic materials. Lang et al. (2001) explored the use of copper catalysis for the amination of aryl halides, including bromopyridines, under mild conditions, demonstrating an efficient pathway for synthesizing aminopyridines (Lang, Zewge, Houpis, & VolanteRalph, 2001). Additionally, Bolliger, Oberholzer, and Frech (2011) emphasized the significance of 2-aminopyridines as key structural cores in bioactive natural products, utilizing reactions between dibromopyridine and various amines to yield high-value 6-bromopyridine-2-amines for further cross-coupling reactions, showcasing the versatility and importance of bromopyridine derivatives in medicinal chemistry and organic synthesis (Bolliger, Oberholzer, & Frech, 2011).
Spectroscopic and Docking Studies
Beyond synthetic applications, 2-amino-5-bromopyridine derivatives have been subject to quantum mechanical, spectroscopic, and docking studies to understand their molecular structure, vibrational characteristics, and potential biological activity. Abraham, Prasana, and Muthu (2017) conducted experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine, providing insights into its electronic and vibrational properties, and explored its potential as a non-linear optical (NLO) material and in drug design through docking studies (Abraham, Prasana, & Muthu, 2017).
作用機序
Target of Action
It’s important to note that this compound contains a boc-protected amino group . Boc, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects amine groups from unwanted reactions, allowing chemists to selectively manipulate other parts of the molecule .
Mode of Action
The Boc group in 2-(N,N-DiBOC-Amino)-5-bromopyridine serves to protect the amine functionality during chemical reactions . It is stable towards most nucleophiles and bases . The Boc group can be removed under acidic conditions, freeing the amine to participate in subsequent reactions .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of peptides , which play crucial roles in various biological processes, including enzymatic reactions, hormone regulation, and cellular signaling .
Pharmacokinetics
For instance, Boc protection can enhance the stability of a compound, potentially affecting its absorption and distribution . The removal of the Boc group under certain conditions (e.g., acidic) can also influence the metabolism and excretion of the compound .
Result of Action
As a boc-protected amine, this compound can be used to selectively synthesize more complex molecules, including peptides . These molecules can have various effects at the molecular and cellular levels, depending on their structure and function .
Action Environment
The action of 2-(N,N-DiBOC-Amino)-5-bromopyridine can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH and temperature of the environment . Acidic conditions can lead to the removal of the Boc group . Furthermore, the presence of certain reagents or catalysts can influence the reactions involving this compound .
Safety and Hazards
2-(N,N-DiBOC-Amino)-5-bromopyridine is intended for research and development use only, under the supervision of a technically qualified individual . Safety data sheets recommend washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if contact occurs .
将来の方向性
The future directions in the research of 2-(N,N-DiBOC-Amino)-5-bromopyridine could involve further exploration of its synthesis methods, particularly the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . Additionally, more studies could be conducted on the deprotection of the Boc group using different reagents .
特性
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-8-7-10(16)9-17-11/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJZDKRYPXHWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595028 | |
| Record name | Di-tert-butyl (5-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,N-DiBOC-Amino)-5-bromopyridine | |
CAS RN |
209959-28-4 | |
| Record name | Di-tert-butyl (5-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




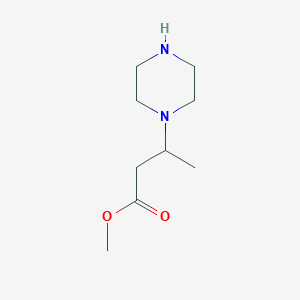
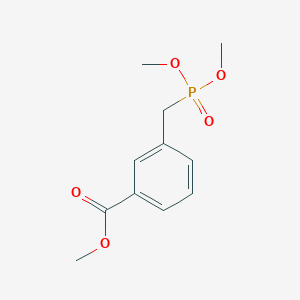
![7-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1628633.png)
